molecular formula C7H9N3O B13034742 2-(Aminomethyl)nicotinamide

2-(Aminomethyl)nicotinamide

Cat. No.: B13034742
M. Wt: 151.17 g/mol
InChI Key: ROCXZZWFKASQKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)nicotinamide typically involves the reaction of nicotinamide with formaldehyde and ammonia. This process can be carried out under mild conditions, often in an aqueous solution, to yield the desired product. The reaction can be represented as follows:

Nicotinamide+Formaldehyde+AmmoniaThis compound\text{Nicotinamide} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} Nicotinamide+Formaldehyde+Ammonia→this compound

Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques, such as catalytic hydrogenation or enzymatic synthesis, to ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)nicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nicotinamide derivatives, which can have different functional groups attached to the original structure, enhancing their chemical and biological properties .

Scientific Research Applications

2-(Aminomethyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)nicotinamide involves its role as a precursor in the synthesis of NAD+. NAD+ is essential for various cellular processes, including redox reactions, DNA repair, and cellular signaling. The compound influences these processes by contributing to the cellular pool of NAD+, thereby supporting energy metabolism and cellular health .

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)nicotinamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor for NAD+ synthesis makes it particularly valuable in research focused on cellular metabolism and energy production .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(aminomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H9N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4,8H2,(H2,9,11)

InChI Key

ROCXZZWFKASQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)C(=O)N

Origin of Product

United States

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